8-Bromopyrrolo[1,2-a]pyrazine

Regioselective bromination Heterocyclic synthesis Building block purity

8-Bromopyrrolo[1,2-a]pyrazine (CAS 158945-75-6, MF: C₇H₅BrN₂, MW: 197.03 g/mol) is a nitrogen-fused bicyclic heteroaromatic compound characterized by a pyrrole ring fused to a pyrazine ring with a bromine substituent at the 8-position (pyrazine ring). It belongs to the pyrrolo[1,2-a]pyrazine scaffold class, which exhibits broad biological activities including antibacterial, antifungal, antiviral, antioxidant, antitumor, and kinase inhibitory effects.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 158945-75-6
Cat. No. B3243695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromopyrrolo[1,2-a]pyrazine
CAS158945-75-6
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=CC2=C1Br
InChIInChI=1S/C7H5BrN2/c8-6-1-3-10-4-2-9-5-7(6)10/h1-5H
InChIKeyJAWPPHZOTHDDAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromopyrrolo[1,2-a]pyrazine (CAS 158945-75-6): Regioisomeric Halogenated Building Block for Heterocyclic Chemistry


8-Bromopyrrolo[1,2-a]pyrazine (CAS 158945-75-6, MF: C₇H₅BrN₂, MW: 197.03 g/mol) is a nitrogen-fused bicyclic heteroaromatic compound characterized by a pyrrole ring fused to a pyrazine ring with a bromine substituent at the 8-position (pyrazine ring). It belongs to the pyrrolo[1,2-a]pyrazine scaffold class, which exhibits broad biological activities including antibacterial, antifungal, antiviral, antioxidant, antitumor, and kinase inhibitory effects [1]. Commercially available at 95–98% purity, this compound serves primarily as a synthetic intermediate for constructing more complex pharmacologically active molecules via cross-coupling and electrophilic substitution chemistry .

Why 8-Bromopyrrolo[1,2-a]pyrazine Cannot Be Interchanged with the 6-Bromo Isomer or Other Pyrrolopyrazine Building Blocks


The position of bromine substitution on the pyrrolo[1,2-a]pyrazine scaffold dictates both synthetic accessibility and downstream reactivity. Direct electrophilic bromination of the parent heterocycle yields an inseparable 1:1 mixture of the 8-bromo derivative and the 6,8-dibromo derivative, while the 6-bromo isomer can be obtained selectively using N-bromosuccinimide (NBS) [1]. Furthermore, the literature base for palladium-catalyzed cross-coupling reactions is almost exclusively built on 6-bromo and 6,8-dibromo substrates, meaning that a researcher selecting the 8-bromo isomer enters a less charted reactivity space. At the class level, pyrrolo[1,2-a]pyrazines exhibit a distinct biological activity profile (antibacterial, antifungal, antiviral) compared to regioisomeric 5H-pyrrolo[2,3-b]pyrazines (kinase inhibition) [2]. These differences make regioisomer-level specification essential rather than optional for reproducible research.

8-Bromopyrrolo[1,2-a]pyrazine: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Regiochemical Outcome: 8-Bromo vs. 6-Bromo Formation Under Electrophilic Bromination

When unsubstituted pyrrolo[1,2-a]pyrazine is treated with 1 equivalent of elemental bromine, the reaction produces a 1:1 mixture of the 8-bromo derivative and the 6,8-dibromo derivative [1]. This was independently confirmed by Buchan et al. (1989), who repeated the earlier work of Paudler and Dunham (1965) and found the same outcome [1]. In contrast, treatment of a substituted pyrrolo[1,2-a]pyrazine (4a) with equimolar N-bromosuccinimide (NBS) selectively yields the 6-bromo derivative (4j), and reaction with 2 equivalents of NBS furnishes 6,7-dibromo derivative (4k), as reported in a 2023 MDPI Molecules study [2]. The 8-bromo mono-substituted product has not been reported as a selective outcome from NBS-mediated bromination.

Regioselective bromination Heterocyclic synthesis Building block purity

Palladium-Catalyzed Cross-Coupling Reactivity: Precedented 6-Bromo vs. Underexplored 8-Bromo Substrates

The palladium-catalyzed Suzuki cross-coupling of arylboronic acids with 6-bromo- and 6,8-dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines has been demonstrated to afford 6-substituted and 6,8-disubstituted products in good yields [1]. Stille and Negishi coupling reactions have also been successfully employed with 6-bromo substrates [1]. By contrast, no published study has systematically evaluated the Suzuki, Stille, or Negishi cross-coupling reactivity of the mono-8-bromo isomer. The 8-position is situated on the electron-deficient pyrazine ring rather than the electron-rich pyrrole ring, which is expected to alter oxidative addition kinetics with palladium catalysts.

Suzuki coupling Palladium catalysis C–C bond formation

Electrophilic Substitution Site Preference: C6 (Pyrrole α) vs. C8 (Pyrazine) Reactivity

Paudler and Dunham (1965) established through frontier-electron density calculations and experimental bromination that the pyrrolo[1,2-a]pyrazine system undergoes electrophilic substitution at both the pyrrole α-position (C6) and the pyrazine ring (C8) [1]. Their Hückel molecular orbital (HMO) calculations predicted higher electron density at the C6 position, consistent with the observation that electrophilic bromination and nitration occur preferentially at this site [1]. The 8-position (pyrazine ring) is a secondary site that becomes brominated competitively, resulting in the formation of 6,8-dibromo derivatives alongside 8-bromo products. This electronic bias means that the 8-bromo regioisomer occupies a distinct position on the reactivity landscape: it is the less preferred site for electrophilic attack, making it a harder-to-access but complementary regioisomeric handle.

Electrophilic aromatic substitution Regioselectivity Heterocyclic reactivity

Class-Level Scaffold Activity Differentiation: Pyrrolo[1,2-a]pyrazine vs. Pyrrolo[2,3-b]pyrazine Biological Profiles

A 2021 comprehensive review by Dehnavi et al. analyzed the biological activity profiles across three pyrrolopyrazine chemical categories and found that pyrrolo[1,2-a]pyrazine derivatives (the scaffold class to which 8-bromopyrrolo[1,2-a]pyrazine belongs) exhibited more pronounced antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed greater activity on kinase inhibition [1]. This scaffold-level differentiation is qualitative—based on aggregate literature trends rather than head-to-head quantified comparisons—but provides a rationale for scaffold selection depending on the intended biological application.

Antimicrobial activity Kinase inhibition Scaffold selection

Patent-Documented Pharmacological Relevance: 8-Bromo Substitution in Gastric Acid Secretion Inhibitors

US Patent 5,041,442 (Syntex, 1991) explicitly claims 1-(2-phenylethyl)-6-amino-7-methyl-8-bromopyrrolo[1,2-a]pyrazine (Claim 23) as an inhibitor of gastric acid secretion, operating through H⁺/K⁺-ATPase (proton pump) inhibition [1]. The patent describes compounds where R² (corresponding to the 7-position) is methyl, R³ (8-position) is bromo, and R⁴ is hydrogen. This demonstrates that bromine at the 8-position, in combination with appropriate C1, C6, and C7 substitution, yields pharmacologically active compounds. No direct IC₅₀ comparison between 8-bromo and 8-chloro or 8-unsubstituted analogs is provided within the patent.

Proton pump inhibition Gastric acid secretion Patent chemistry

Commercial Purity and Availability Comparison: 8-Bromo vs. 6-Bromo Isomer

Both the 8-bromo and 6-bromo isomers of pyrrolo[1,2-a]pyrazine are commercially available from multiple vendors. The 8-bromo isomer (CAS 158945-75-6) is offered at 98% purity by Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC , and at 95% minimum purity by AKSci . The 6-bromo isomer (CAS 158945-74-5) is offered at 95% purity by Fluorochem and at 98% by ChemicalBook-listed suppliers. The comparable purity levels and multi-vendor availability indicate that procurement decisions should be driven by regiospecific synthetic requirements rather than by purity or availability constraints.

Chemical procurement Purity specification Vendor comparison

Optimal Procurement and Application Scenarios for 8-Bromopyrrolo[1,2-a]pyrazine Based on Quantitative Evidence


Regioisomer-Specific SAR Exploration in Anti-Infective Lead Optimization

When structure-activity relationship studies require functionalization at the pyrazine ring (C8 position) rather than the pyrrole ring (C6 position), 8-bromopyrrolo[1,2-a]pyrazine provides the requisite regioisomeric handle. The pyrrolo[1,2-a]pyrazine scaffold class has been empirically associated with antibacterial, antifungal, and antiviral activities, as documented in the comprehensive review by Dehnavi et al. (2021) [1]. Researchers should verify vendor-supplied purity (>95%) and request batch-specific analytical data (NMR, HPLC) to confirm the absence of 6,8-dibromo contaminant, which is a known co-product from direct bromination routes [2].

Methodology Development for C8-Specific Palladium-Catalyzed Cross-Coupling Reactions

The absence of published Suzuki, Stille, or Negishi coupling protocols for the mono-8-bromo isomer represents a research opportunity. While 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines have been successfully employed in Pd-catalyzed couplings with arylboronic acids in good yields (Castellote et al., 2004) [1], the 8-bromo isomer offers a distinct electronic environment (pyrazine ring vs. pyrrole ring) that may require modified catalyst/ligand systems. Procurement of 8-bromopyrrolo[1,2-a]pyrazine with high purity (>98%) is critical for such methodology studies to avoid confounding effects from dibromo impurities.

Synthesis of Patent-Disclosed Gastric Acid Secretion Inhibitor Intermediates

For medicinal chemistry programs targeting H⁺/K⁺-ATPase inhibition, 8-bromopyrrolo[1,2-a]pyrazine serves as a key intermediate en route to compounds structurally related to those claimed in US Patent 5,041,442 (Syntex, 1991) [1]. The patent specifically claims 1-(2-phenylethyl)-6-amino-7-methyl-8-bromopyrrolo[1,2-a]pyrazine, establishing the 8-bromo substitution as a pharmacologically validated structural feature. Procurement from suppliers offering 98% purity with full analytical characterization is recommended to ensure synthetic reproducibility for patent-relevant compound libraries.

Electrophilic Substitution Studies on π-Deficient Heteroaromatic Systems

The pyrrolo[1,2-a]pyrazine system, with its differential electron density at C6 (pyrrole α) vs. C8 (pyrazine), serves as a model substrate for studying electrophilic aromatic substitution regioselectivity in fused heterocycles. The foundational work by Paudler and Dunham (1965) [1] established the theoretical and experimental framework, and the 1:1 mixture outcome upon direct bromination (Buchan et al., 1989) [2] highlights the challenge of achieving regiospecific C8 functionalization. Researchers requiring pure 8-bromo material for such mechanistic studies should confirm that the supplied compound has been chromatographically separated from the co-produced 6,8-dibromo derivative.

Quote Request

Request a Quote for 8-Bromopyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.